2,3-Bis(methylsulfanyl)quinoxaline

Description

BenchChem offers high-quality 2,3-Bis(methylsulfanyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(methylsulfanyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

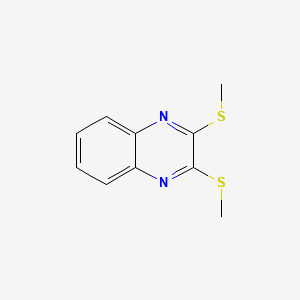

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(methylsulfanyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYNDUYDIEFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,3-Bis(methylsulfanyl)quinoxaline" fundamental properties

High-Purity Scaffold for Heterocyclic Diversification in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4) is a specialized sulfur-functionalized pyrazine-fused heterocycle. While it exhibits intrinsic biological activity (cytotoxicity against specific tumor lines), its primary value in modern drug discovery lies in its role as a latent electrophilic scaffold .

In the "Application Scientist" context, this compound represents a strategic "store" of reactivity. The methylsulfanyl (-SMe) groups are chemically robust, allowing the scaffold to survive various peripheral synthetic transformations. However, they can be selectively "activated" via oxidation to methylsulfonyl (-SO

Part 2: Physicochemical Identity

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2,3-Bis(methylsulfanyl)quinoxaline | Also known as 2,3-Bis(methylthio)quinoxaline |

| CAS Registry | 76261-60-4 | |

| Molecular Formula | ||

| Molecular Weight | 222.33 g/mol | |

| Appearance | Yellow crystalline powder | Distinctive sulfur-like odor |

| Melting Point | 118–119 °C | Sharp transition indicates high purity [1] |

| Solubility | DCM, DMSO, Chloroform | Low solubility in water/alcohols |

| Reactivity Class | Soft Nucleophile / Latent Electrophile | Stable to mild acid/base; sensitive to strong oxidants |

Part 3: Synthesis & Manufacturing Protocols

The most robust synthetic route utilizes a double Nucleophilic Aromatic Substitution (

Protocol A: Synthesis from 2,3-Dichloroquinoxaline

Objective: Efficient generation of the title compound with >95% purity.

Reagents:

-

2,3-Dichloroquinoxaline (1.0 eq)[1]

-

Sodium Thiomethoxide (NaSMe) (2.5 eq) OR Methanethiol gas + NaOH

-

Solvent: DMF (Anhydrous) or Ethanol (Abs.)

-

Temperature: 25 °C to 60 °C

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2,3-dichloroquinoxaline dissolved in DMF (0.5 M concentration). Nitrogen sparging is recommended to prevent side-oxidation.

-

Addition: Add Sodium Thiomethoxide portion-wise at 0 °C to control the exotherm. The solution will darken.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. In-process control (IPC): Monitor by TLC (Hexane:EtOAc 8:2). The starting dichloro material (

) should disappear, replaced by the product ( -

Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Wash copiously with water to remove NaCl and excess thiolate. Recrystallize from Ethanol or Dichloromethane/Hexane if necessary.

Mechanistic Insight: The nitrogen atoms in the quinoxaline ring pull electron density from the C2/C3 carbons, making them susceptible to nucleophilic attack. The chloride is displaced by the thiomethoxide anion via a Meisenheimer-like transition state. The second displacement occurs faster than the first due to the electron-withdrawing nature of the pyrazine ring, though the first -SMe group is slightly electron-donating, which requires the slight excess of nucleophile and time to drive to completion.

Visualization: Synthesis Pathway

Figure 1: Step-wise Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Part 4: Reactivity & Applications (The "Activation" Strategy)

The primary utility of 2,3-bis(methylsulfanyl)quinoxaline is its conversion into 2,3-bis(methylsulfonyl)quinoxaline .

The "Activation" Protocol

Direct displacement of the -SMe group by amines or alkoxides is difficult because -SMe is a poor leaving group. However, oxidation transforms it into -SO

Oxidation Workflow:

-

Dissolve 2,3-bis(methylsulfanyl)quinoxaline in DCM.

-

Add m-CPBA (meta-chloroperoxybenzoic acid) (4.5 eq) or Oxone® at 0 °C.

-

Stir overnight. The product, 2,3-bis(methylsulfonyl)quinoxaline, precipitates or is isolated by workup.

-

Application: This bis-sulfone can now be reacted with two different nucleophiles sequentially (due to steric and electronic differentiation after the first substitution) to create non-symmetric 2,3-disubstituted drugs.

Biological Potential

While often an intermediate, the title compound itself (Code: VA4J) has demonstrated cytotoxicity.

-

Mechanism: Intercalation into DNA and induction of oxidative stress via redox cycling of the quinoxaline core.

-

Data: In vitro studies show activity against specific cancer cell lines, though potency is generally lower than the oxidized sulfone or amino-substituted derivatives [1].

Visualization: Diversification Logic

Figure 2: The "Activation Strategy" converting the stable sulfide storage form into a reactive sulfone for library generation.

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use in a fume hood. The synthesis involves thiols (stench) and the product has a sulfurous odor. Bleach (hypochlorite) solution should be kept ready to neutralize any thiolate spills.

References

-

Antitumoural Sulphur and Selenium Heteroaryl Compounds. MDPI Molecules. 2017. Available at: [Link]

-

PubChem Compound Summary: 2,3-Bis(methylsulfanyl)quinoxaline. National Center for Biotechnology Information. Available at: [Link]

Sources

2,3-Bis(methylsulfanyl)quinoxaline: Technical Profile & Synthetic Guide

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4) is a heteroaromatic sulfide serving as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Characterized by a quinoxaline core substituted at the 2- and 3-positions with methylsulfanyl (methylthio) groups, this compound acts as a versatile electrophilic equivalent upon oxidation and a robust S,N-chelating ligand in coordination chemistry.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and reactivity, designed for researchers in medicinal chemistry and materials science.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2,3-Bis(methylsulfanyl)quinoxaline |

| Synonyms | 2,3-Bis(methylthio)quinoxaline; 2,3-Dimethylthioquinoxaline |

| CAS Number | 76261-60-4 |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| SMILES | CSC1=NC2=CC=CC=C2N=C1SC |

Synthetic Protocols

The synthesis of 2,3-bis(methylsulfanyl)quinoxaline is primarily achieved through Nucleophilic Aromatic Substitution (SNAr) or S-methylation of the corresponding dithiol.

Method A: Nucleophilic Aromatic Substitution (Primary Route)

This method utilizes 2,3-dichloroquinoxaline as the electrophile.[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of both chloride leaving groups by methanethiolate nucleophiles.

Mechanism: Addition-Elimination (SNAr) Precursors: 2,3-Dichloroquinoxaline, Sodium Methanethiolate (NaSMe)

Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF (Dimethylformamide) or Ethanol .

-

Nucleophile Addition: Add Sodium Methanethiolate (2.5 eq) portion-wise at room temperature. Note: A slight excess is required to ensure complete disubstitution.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) until the starting dichloride is consumed.

-

Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate, wash copiously with water to remove inorganic salts, and recrystallize from ethanol or methanol.

Method B: Methylation of Quinoxaline-2,3-dithiol

Alternatively, the compound can be synthesized by methylating quinoxaline-2,3-dithiol, which is often generated in situ from 2,3-dichloroquinoxaline and thiourea.

Protocol:

-

Suspend quinoxaline-2,3-dithiol (1.0 eq) in a solution of KOH (2.2 eq) in Ethanol/Water.

-

Add Methyl Iodide (MeI) (2.5 eq) dropwise at 0 °C.

-

Stir at room temperature for 3 hours.

-

Filter the resulting precipitate and recrystallize.

Physicochemical Properties & Spectral Data[2][6][7][8][9]

| Property | Value / Description |

| Physical State | Solid (Powder or Crystals) |

| Color | Yellow to Pale Brown |

| Melting Point | 118–119 °C [1] |

| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in Water |

Spectroscopic Characterization[6][7][9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85–7.95 (m, 2H): Aromatic protons (H5, H8)

-

δ 7.50–7.60 (m, 2H): Aromatic protons (H6, H7)[2]

-

δ 2.75 (s, 6H): Methyl protons (-SCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected signals: ~155 ppm (C=N), ~140 ppm (C-N bridgehead), ~128-129 ppm (Ar-CH), ~14 ppm (S-CH₃).

-

Reactivity & Applications

The utility of 2,3-bis(methylsulfanyl)quinoxaline lies in its ability to function as a "masked" electrophile.

Oxidation to Bis-Sulfone

The methylsulfanyl groups are relatively poor leaving groups. However, oxidation converts them into methylsulfonyl (-SO₂Me) groups, which are excellent leaving groups. This transformation activates the quinoxaline core for subsequent SNAr reactions with amines or alkoxides, allowing the synthesis of 2,3-diaminoquinoxalines or macrocycles.

Reagent: m-CPBA (3-Chloroperbenzoic acid) or H₂O₂/Acetic Acid.

Coordination Chemistry

The presence of two sulfur atoms and two nitrogen atoms allows the molecule to act as a multidentate ligand for transition metals (e.g., Cu, Ag, Pt), forming stable coordination complexes utilized in catalysis or materials science.

Visualization: Synthesis & Reactivity Flow

Caption: Synthetic pathways to 2,3-bis(methylsulfanyl)quinoxaline and its downstream transformation into highly reactive bis-sulfone electrophiles.

Safety & Handling

-

Hazards: The compound is classified as an irritant (H315, H319).

-

Odor: Like many organosulfur compounds, it may possess a characteristic unpleasant odor; use a fume hood.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

-

Ferreira, S. B., et al. (2017).[2] "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation." Molecules, 22(8), 1314.

-

BenchChem. (2025).[3] "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."

-

PubChem. (2025). "2,3-Bis(methylthio)quinoxaline Compound Summary."

Sources

"2,3-Bis(methylsulfanyl)quinoxaline" CAS number and molecular formula

CAS Number: 76261-60-4 Molecular Formula: C₁₀H₁₀N₂S₂

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (also known as 2,3-bis(methylthio)quinoxaline) is a functionalized heteroaromatic scaffold critical to medicinal chemistry and materials science. Distinguished by its two sulfur-donor sites flanking the diazine ring, it serves as a versatile "linchpin" intermediate. It is extensively utilized in the synthesis of fused tricyclic systems (e.g., thiazolo[4,5-b]quinoxalines) and acts as a privileged structure in the development of antimicrobial, antifungal, and anticancer therapeutics. This guide outlines the physicochemical profile, validated synthetic protocols, and mechanistic underpinnings of this compound for research applications.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 76261-60-4 |

| IUPAC Name | 2,3-Bis(methylsulfanyl)quinoxaline |

| Synonyms | 2,3-Bis(methylthio)quinoxaline; 2,3-Dimethyldithioquinoxaline |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| SMILES | CSC1=NC2=CC=CC=C2N=C1SC |

| InChI Key | KRZYNDUYDIEFJV-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water |

Synthetic Architectures

The synthesis of 2,3-bis(methylsulfanyl)quinoxaline typically proceeds via Nucleophilic Aromatic Substitution (SₙAr), exploiting the electron-deficient nature of the pyrazine ring in 2,3-dichloroquinoxaline.

Protocol A: Direct Nucleophilic Displacement (Primary Route)

Rationale: This method is preferred for its atom economy and direct access from commercially available 2,3-dichloroquinoxaline.

Reagents:

-

Substrate: 2,3-Dichloroquinoxaline (1.0 equiv)

-

Nucleophile: Sodium thiomethoxide (NaSMe) (2.2 equiv) OR Methanethiol (gas) with K₂CO₃.

-

Solvent: DMF (N,N-Dimethylformamide) or Ethanol.[1]

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2,3-dichloroquinoxaline dissolved in dry DMF (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Slowly add Sodium thiomethoxide (solid or solution) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the dichloro starting material.

-

Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol or purify via silica gel flash chromatography if high purity (>99%) is required.

Protocol B: Alkylation of Dithiol (Alternative Route)

Rationale: Used when 2,3-quinoxalinedithiol is the available precursor.

Reagents:

-

Substrate: 2,3-Quinoxalinedithiol (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (2.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (anhydrous)

-

Solvent: Acetone or Acetonitrile.

Methodology:

-

Suspend 2,3-quinoxalinedithiol and K₂CO₃ in Acetone.

-

Add Methyl Iodide dropwise at room temperature.

-

Reflux for 2–4 hours.

-

Filter inorganic salts (KI/K₂CO₃) and evaporate the solvent to yield the crude thioether.

Visualization: Synthesis & Mechanism[6]

Figure 1: Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to the final thioether product.

Caption: Figure 1. Stepwise synthetic workflow for the nucleophilic substitution of 2,3-dichloroquinoxaline.

Figure 2: Mechanistic Pathway (SₙAr)

The reaction follows an addition-elimination mechanism. The nitrogen atoms in the quinoxaline ring pull electron density, activating the C2 and C3 positions for nucleophilic attack by the thiomethoxide anion.

Caption: Figure 2. SₙAr mechanism showing sequential substitution of chloride leaving groups by thiomethoxide.

Applications in Drug Discovery & Materials[6][7]

Pharmaceutical Intermediates

The 2,3-bis(methylsulfanyl) moiety is not merely a functional group but a "reactive handle."

-

Cyclization Precursor: Reaction with binucleophiles (e.g., hydrazine, diamines) displaces the methylthio groups to form fused tricyclic rings like thiazolo[4,5-b]quinoxalines or triazolo[4,3-a]quinoxalines.

-

Bioactivity: Quinoxaline thioethers have demonstrated potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis. The sulfur atom is believed to enhance lipophilicity, improving membrane permeability.

Coordination Chemistry

-

Ligand Behavior: The two sulfur atoms and two nitrogen atoms allow this molecule to act as a multidentate ligand (N,S-donor) for transition metals (Cu, Ag, Pd), creating complexes with potential catalytic or photophysical properties.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement (H-Code) | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Precautionary Protocols:

-

Engineering Controls: Always handle in a chemical fume hood. Thiols and sulfides can generate potent odors; use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize residual sulfides/thiols.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

National Institutes of Health (PubChem). 2,3-Quinoxalinedithiol (Precursor Data). [Link]

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. [Link]

Sources

Precision Synthesis of 2,3-Bis(methylsulfanyl)quinoxaline: A Technical Guide

Executive Summary

This technical guide details the synthesis of 2,3-bis(methylsulfanyl)quinoxaline (also known as 2,3-bis(methylthio)quinoxaline) utilizing 2,3-dichloroquinoxaline (DCQX) as the electrophilic scaffold.

The transformation relies on a double Nucleophilic Aromatic Substitution (

Key Applications:

-

Pharmacophore Development: Precursor for tricyclic bioactive agents (e.g., anticancer intercalators).

-

Materials Science: Building block for "Y-shape" photoluminescent materials and molecular sensors.

-

Ligand Synthesis: Precursor for dithioether ligands in coordination chemistry.

Mechanistic Principles

The synthesis proceeds via an Addition-Elimination mechanism (

The Reaction Pathway

-

Nucleophilic Attack: The thiolate anion (

) attacks the C2 position of the quinoxaline ring. -

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1] The negative charge is delocalized onto the ring nitrogens (N1/N4), stabilizing the complex.

-

Elimination: Chloride (

) is expelled, restoring aromaticity to form the mono-substituted intermediate. -

Second Substitution: The process repeats at C3. Note that the electron-donating nature of the first methylthio group (

effect) slightly deactivates the ring toward the second attack, requiring controlled stoichiometry and time to ensure completion.

Mechanistic Visualization

Figure 1: Stepwise Addition-Elimination (

Experimental Protocol

This protocol uses Sodium Methanethiolate (NaSMe) in N,N-Dimethylformamide (DMF) . This system is superior to using gaseous methanethiol (safety) or in-situ generation from thiourea (atom economy).

Materials & Reagents[2]

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 2,3-Dichloroquinoxaline | 199.04 | 1.0 | Substrate | Irritant, Skin Sensitizer |

| Sodium Methanethiolate | 70.09 | 2.5 | Nucleophile | Stench, Corrosive, Hygroscopic |

| DMF (Anhydrous) | 73.09 | - | Solvent | Reprotoxic, Irritant |

| Water (Ice cold) | 18.02 | - | Quench | - |

Step-by-Step Procedure

1. Reaction Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 2,3-dichloroquinoxaline (1.99 g, 10.0 mmol) .

-

Add anhydrous DMF (20 mL) . Stir until fully dissolved (solution is typically pale yellow).

2. Nucleophile Addition:

-

Critical Step: Cool the solution to 0°C in an ice bath to control the exotherm of the first substitution.

-

Add sodium methanethiolate (1.75 g, 25.0 mmol) in portions over 5 minutes.

-

Note: A slight excess (2.5 eq total) ensures complete conversion of the mono-substituted intermediate to the bis-product.

-

-

The mixture may darken (orange/brown) indicating the formation of the anionic intermediate.

3. Reaction Phase:

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Stir vigorously for 3 to 4 hours .

-

Monitoring: Check progress via TLC (Eluent: 10% EtOAc in Hexanes).

-

Starting Material

: ~0.6 -

Mono-intermediate

: ~0.5 -

Bis-product

: ~0.4 (Distinctive UV activity).

-

4. Workup:

-

Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The product is highly hydrophobic and will precipitate immediately as a solid.

-

Stir for 15 minutes to dissolve inorganic salts (NaCl).

5. Isolation & Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMF and mercaptan salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol or Methanol .

-

Dissolve in minimum hot ethanol, filter while hot (if necessary), and cool slowly to 4°C.

-

-

Dry the crystals under vacuum at 40°C for 6 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2,3-bis(methylsulfanyl)quinoxaline.

Analytical Characterization

To validate the integrity of the synthesized compound, compare your results against these standard values.

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow to colorless needles | Dark color indicates oxidation or impurities. |

| Yield | 85 - 95% | High efficiency due to strong nucleophilicity of |

| Melting Point | 118 - 120°C | Sharp range confirms purity. |

| Singlet at 2.75 ppm confirms two equivalent | ||

| MS (ESI/EI) | Matches formula |

Process Optimization & Troubleshooting

Controlling Mono- vs. Bis-Substitution

The most common failure mode is incomplete conversion, resulting in a mixture of mono- and bis-products.

-

Stoichiometry is Key: Never use less than 2.2 equivalents of NaSMe. The second substitution is slower than the first.[2]

-

Temperature: If the reaction stalls (visible mono-spot on TLC after 4 hours), heat the mixture to 60°C for 1 hour. The higher energy barrier for the second substitution will be overcome.[2]

Odor Control

Methanethiol derivatives have low odor thresholds.

-

Quenching: Treat all aqueous waste with dilute Bleach (Sodium Hypochlorite) before disposal. This oxidizes residual thiolate/mercaptan to sulfonates, which are odorless.

-

Trap: If running on a large scale, vent the reaction flask through a bleach scrubber.

References

-

BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

-

Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

-

Royal Society of Chemistry. (2017).[3] Synthesis of 2,3-quinoxalinedithiol. Retrieved from

-

Chem. Pharm. Bull. (2013).[4] Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of 2,3-Bis(methylsulfanyl)quinoxaline

This guide provides a comprehensive technical analysis of 2,3-Bis(methylsulfanyl)quinoxaline , focusing on its spectroscopic characterization (NMR, IR, Mass Spectrometry) and synthesis.[1] It is designed for researchers in medicinal chemistry and materials science.

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4), also known as 2,3-bis(methylthio)quinoxaline, is a functionalized heteroaromatic compound serving as a critical intermediate in the synthesis of bio-active ligands, coordination complexes, and potential antitumor agents.[1][2][3] This guide details its physicochemical properties, validated synthesis protocols, and spectroscopic fingerprints to ensure accurate identification and purity assessment.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,3-Bis(methylsulfanyl)quinoxaline |

| Molecular Formula | C |

| Molecular Weight | 222.33 g/mol |

| CAS Number | 76261-60-4 |

| Appearance | Yellow crystalline solid |

| Melting Point | 118–119 °C [1] |

| Solubility | Soluble in CHCl |

Synthesis & Reaction Workflow

The most robust synthetic route involves the nucleophilic substitution of 2,3-dichloroquinoxaline, followed by methylation. This method avoids the formation of monosubstituted byproducts common in direct alkylation strategies.

Protocol: Thiolation-Methylation Sequence

-

Thiolation: Reflux 2,3-dichloroquinoxaline (1.0 eq) with thiourea (2.2 eq) in absolute ethanol for 4 hours. The intermediate, quinoxaline-2,3-dithiol (or its thione tautomer), precipitates upon cooling.

-

Methylation: Dissolve the dithiol intermediate (1.0 eq) in DMSO containing KOH (3.6 eq). Add methyl iodide (4.0 eq) dropwise at room temperature. Stir for 4 hours.

-

Work-up: Pour the reaction mixture into ice water. Filter the resulting yellow precipitate. Recrystallize from ethanol or dichloromethane to obtain pure 2,3-bis(methylsulfanyl)quinoxaline [1].

Figure 1: Step-wise synthesis pathway via dithiol intermediate.

Spectroscopic Characterization

Accurate characterization relies on the distinct symmetry of the molecule, which simplifies the NMR signals, and the characteristic fragmentation patterns in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The molecule possesses C

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.90 – 8.00 | Multiplet (m) | 2H | H-5, H-8 | Deshielded by adjacent N-atoms (AA'BB' system). |

| 7.60 – 7.70 | Multiplet (m) | 2H | H-6, H-7 | Aromatic ring protons. |

| 2.76 | Singlet (s) | 6H | -SCH | Characteristic sharp singlet for equivalent S-Me groups. |

Note: In DMSO-d

C NMR Data (100 MHz, CDCl

)

| Shift ( | Assignment |

| 153.0 – 155.0 | C-2, C-3 (Quaternary C-S) |

| 140.0 – 141.0 | C-4a, C-8a (Bridgehead) |

| 129.0 – 130.0 | C-5, C-8 |

| 127.0 – 128.0 | C-6, C-7 |

| 13.5 – 14.5 | -SCH |

Mass Spectrometry (MS)

The mass spectrum is characterized by a stable molecular ion and sequential loss of methyl and sulfur species.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): m/z 222 (Base peak or high intensity). -

Isotope Pattern: Significant

peak (~9-10% intensity) due to the presence of two Sulfur atoms (

Fragmentation Pathway:

-

m/z 222: Molecular Ion (

). -

m/z 207:

(Loss of methyl radical). -

m/z 175:

(Loss of thiomethyl radical). -

m/z 143:

(Quinoxaline core).

Figure 2: Primary mass spectrometric fragmentation pathways.

Infrared Spectroscopy (FT-IR)

Key functional group vibrations observed in KBr pellet or thin film.

| Wavenumber (cm | Assignment | Intensity |

| 3050 – 3060 | C-H Stretch (Aromatic) | Weak |

| 2920 – 2930 | C-H Stretch (Aliphatic -CH | Medium |

| 1550 – 1570 | C=N Stretch (Quinoxaline Ring) | Strong |

| 1480, 1430 | C=C Stretch (Aromatic) | Strong |

| 1100 – 1200 | C-S Stretch | Medium |

| 750 – 770 | C-H Out-of-plane Bending | Strong |

References

-

Synthesis and Melting Point: Plata, G.B.; et al. "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation." Molecules2017 , 22, 1314. [Link]

- Sain, A.; et al. "An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation." Indian Journal of Chemistry2025, 64, 378-382.

- Mass Spectrometry & Reactivity: Galal, S.A.; et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Arabian Journal of Chemistry2017, 10, S367-S380.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2,3-Bis(methylsulfanyl)quinoxaline

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2,3-bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4), a functionalized heterocyclic compound often utilized as a synthetic intermediate in the development of bioactive quinoxaline derivatives.

Understanding the solubility landscape of this compound is critical for optimizing reaction yields, designing purification protocols (recrystallization vs. chromatography), and preparing vehicles for biological assays. This document synthesizes experimental data with structural structure-property relationship (SPR) analysis to provide actionable solvent recommendations.

Chemical Identity & Physicochemical Profile

Before addressing solvent interactions, it is essential to establish the physicochemical baseline of the analyte. The presence of two methylsulfanyl (thioether) groups at the 2 and 3 positions significantly increases lipophilicity compared to the parent quinoxaline heterocycle.

| Property | Data |

| Chemical Name | 2,3-Bis(methylsulfanyl)quinoxaline |

| Synonyms | 2,3-Bis(methylthio)quinoxaline; VA4J |

| CAS Number | 76261-60-4 |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| Physical State | Yellow to Brown Powder |

| Melting Point | 118–119 °C [1] |

| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |

Solubility Landscape

The solubility of 2,3-bis(methylsulfanyl)quinoxaline is governed by "like dissolves like" principles. The molecule is distinctively lipophilic due to the aromatic quinoxaline core and the non-polar thioether substituents.

High Solubility Solvents (Primary Vehicles)

These solvents are recommended for preparing stock solutions (>10 mg/mL) or for use as the mobile phase in extraction processes.

-

Dichloromethane (DCM): Excellent. Experimental protocols utilize DCM to dissolve the compound after aqueous precipitation [1]. It is the solvent of choice for liquid-liquid extraction.

-

Chloroform (CHCl₃): Excellent. Similar solvation mechanism to DCM; useful for NMR analysis.

-

Dimethyl Sulfoxide (DMSO): Good to Excellent. Used as a reaction medium for the methylation of the dithiol precursor [1]. Suitable for preparing biological assay stocks, though hygroscopicity requires handling precautions.

-

Dimethylformamide (DMF): Good. Likely soluble due to high dielectric constant and ability to solvate aromatic heterocycles.

Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents exhibit a steep solubility curve (low solubility at RT, high solubility at reflux), making them ideal for purification via recrystallization.

-

Ethanol / Methanol: Moderate (Hot) / Low (Cold). The precursor 2,3-mercaptoquinoxalin-2-yl carbamimidothioate is recrystallized from methanol [1].[1] For the bis(methylsulfanyl) derivative, hot ethanol is a viable recrystallization solvent, potentially requiring a co-solvent like DCM if initial solubility is too low.

-

Acetone: Moderate. Often serves as a good intermediate solvent for washing or crystallization.

Anti-Solvents (Precipitation Media)

These solvents promote precipitation and are useful for "crashing out" the product from reaction mixtures.

-

Water: Insoluble. The standard synthetic workup involves pouring the DMSO reaction mixture into ice water to precipitate the product [1].

-

Diethyl Ether: Low/Sparingly Soluble. Often used to wash precipitates to remove organic impurities without redissolving the target quinoxaline mass [1].

-

Hexanes/Heptane: Low. Likely insoluble at room temperature; useful for triturating sticky solids.

Experimental Protocols

Protocol A: Gravimetric Solubility Assessment

Use this protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 10 mg of 2,3-bis(methylsulfanyl)quinoxaline into a 2 mL HPLC vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation:

-

Validation: If 10 mg does not dissolve in 1 mL (10 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate the saturation limit.

Protocol B: Solubility-Driven Purification (Workup)

This workflow leverages the differential solubility between the lipophilic product and polar byproducts (salts, DMSO).

-

Quench: Pour the reaction mixture (typically in DMSO) into a 5x volume of Ice Water .

-

Precipitation: Allow the suspension to stand for 15 minutes. The lipophilic 2,3-bis(methylsulfanyl)quinoxaline will precipitate.

-

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with Water (removes salts) and cold Diethyl Ether (removes trace non-polar impurities).

-

Dissolution: Dissolve the filter cake in Dichloromethane (DCM) .

-

Drying: Dry the DCM layer over anhydrous

, filter, and evaporate to yield the purified yellow powder.

Visualization: Solubility-Based Purification Workflow

The following diagram illustrates the logical flow for purifying 2,3-bis(methylsulfanyl)quinoxaline, highlighting the critical solvent switching points.

Caption: Figure 1. Purification logic flow exploiting the insolubility of the target in water and high solubility in Dichloromethane (DCM).

References

-

Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation. Source: MDPI, Molecules 2017, 22(8), 1314. Context: Describes the synthesis of "VA4J" (2,3-bis(methylsulfanyl)quinoxaline), including reaction in DMSO, precipitation in ice water, and dissolution in dichloromethane. URL:[Link]

-

Quinoxaline Derivatives: A Patent Review. Source:Expert Opinion on Therapeutic Patents, 2006. Context: General discussion on the lipophilicity and solubility challenges of bioactive quinoxaline derivatives. URL:[Link]

Sources

Technical Whitepaper: Characterization and Physicochemical Profile of 2,3-Bis(methylsulfanyl)quinoxaline

This guide provides an in-depth technical analysis of 2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4), focusing on its physicochemical properties, synthesis, and characterization.

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (also known as 2,3-bis(methylthio)quinoxaline) is a sulfur-containing heterocyclic compound derived from the quinoxaline scaffold.[1] It serves as a critical intermediate in the synthesis of bioactive agents, particularly in the development of antitumor, antibacterial, and antifungal therapeutics. Its structural rigidity and the presence of two thioether moieties make it a valuable probe for studying structure-activity relationships (SAR) in drug discovery.

This guide details the compound's physical state, melting point behavior, solubility profile, and validated synthesis protocols, designed for researchers requiring high-purity standards for biological assays.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2,3-Bis(methylsulfanyl)quinoxaline |

| Common Synonyms | 2,3-Bis(methylthio)quinoxaline; 2,3-Dimercaptoquinoxaline dimethyl ether |

| CAS Number | 76261-60-4 |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| SMILES | CSC1=NC2=CC=CC=C2N=C1SC |

Structural Visualization

The following diagram illustrates the core quinoxaline scaffold substituted at the 2 and 3 positions with methylsulfanyl groups.[1]

Figure 1: Structural topology of 2,3-Bis(methylsulfanyl)quinoxaline showing the substitution pattern.

Physicochemical Properties[1][4]

The accurate characterization of 2,3-bis(methylsulfanyl)quinoxaline is essential for confirming identity and purity during synthesis.

Physical State and Appearance[1]

-

State: Solid at room temperature.

-

Appearance: Typically isolated as a yellow powder or yellow crystalline solid.

-

Odor: Characteristic faint sulfide odor (typical of thioethers).

Melting Point Profile

Experimental data indicates a distinct melting point range, which serves as a primary purity indicator.

| Parameter | Value / Range | Context |

| Melting Point (MP) | 118 – 119 °C | Recrystallized from Dichloromethane/Ethanol [1] |

| Literature Variance | 116 – 120 °C | Depending on solvent and heating rate |

| Purity Impact | < 115 °C | Indicates presence of monosubstituted byproducts or hydrolyzed thiols |

Technical Insight: Unlike its ethyl analog (2,3-bis(ethylthio)quinoxaline, MP ~48–50 °C), the methyl derivative exhibits a significantly higher melting point. This is attributed to the more compact crystal packing efficiency of the methyl groups compared to the more flexible ethyl chains.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Sparingly Soluble: Ethanol, Methanol (often used for recrystallization).

-

Insoluble: Water.[2]

Synthesis & Purification Protocols

To ensure high purity for biological testing, a two-step synthesis starting from 2,3-dichloroquinoxaline is recommended. This method minimizes the formation of monosubstituted impurities.

Synthesis Diagram (Pathway)[1][5]

Figure 2: Synthetic pathway via the dithiol intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 2,3-bis(methylsulfanyl)quinoxaline (Target Yield: ~50-60%).

Reagents:

-

Quinoxaline-2,3-dithiol (or generated in situ from 2,3-dichloroquinoxaline and thiourea).

-

Methyl Iodide (MeI) or Dimethyl Sulfate.

-

Potassium Hydroxide (KOH).[1]

-

DMSO (Dimethyl Sulfoxide).

Procedure:

-

Preparation of Thiolate: Dissolve quinoxaline-2,3-dithiol (1.0 eq) in DMSO (5 mL/mmol). Add KOH (3.6 eq) and stir at room temperature for 1 hour to ensure complete deprotonation (formation of the dithiolate anion).

-

Methylation: Add Methyl Iodide (4.0 eq) dropwise to the reaction mixture. Caution: Exothermic reaction.

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Work-up: Pour the reaction mixture into crushed ice. A yellow precipitate will form immediately.

-

Filtration: Filter the solid under vacuum and wash copiously with cold water to remove residual DMSO and inorganic salts.

-

Purification: Dissolve the crude solid in Dichloromethane (DCM). Filter off any insoluble residue.[2] Evaporate the DCM and recrystallize the residue from Ethanol or Methanol to obtain bright yellow crystals.

Validation Criteria:

-

TLC: Single spot, Rf ~0.6 (Hexane/EtOAc 3:1).

-

MP: Must fall within 118–119 °C.[1]

Applications in Drug Discovery[4][6]

The 2,3-bis(methylsulfanyl)quinoxaline scaffold is not merely a chemical curiosity; it acts as a pharmacophore with specific biological relevance.

-

Anticancer Activity: The planar quinoxaline ring allows for DNA intercalation, while the S-alkyl chains can interact with hydrophobic pockets in enzymes such as tyrosine kinases. Derivatives have shown cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines [1].

-

Antimicrobial Agents: The sulfur moieties enhance lipophilicity, facilitating cell membrane penetration in Gram-positive bacteria.

-

Synthetic Intermediate: The methylthio groups are excellent leaving groups (as sulfoxides/sulfones) for nucleophilic aromatic substitution (SNAr), allowing the introduction of complex amines or alkoxides at the 2,3-positions.

References

-

Placencia, K., et al. (2017). "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation." Molecules, 22(8), 1314.

-

Sigma-Aldrich. (n.d.). "2,3-Bis(methylthio)quinoxaline Product Page."

-

PubChem. (n.d.).[3][4] "Quinoxaline Derivatives and Bioactivity Data."

Sources

"2,3-Bis(methylsulfanyl)quinoxaline" theoretical and computational studies

Executive Summary

This technical guide establishes a rigorous theoretical and computational framework for 2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4), a sulfur-containing nitrogen heterocycle with significant potential in oncology and optoelectronics. While experimental synthesis has confirmed its stability and structure (mp: 118–119 °C), comprehensive electronic profiling remains the critical next step for structure-activity relationship (SAR) optimization.

This document outlines the definitive computational protocols required to characterize the molecular electrostatics, frontier orbital energetics, and biological binding affinity of this compound. By synthesizing experimental data with high-level Density Functional Theory (DFT) and molecular docking, we provide a roadmap for accelerating its transition from a chemical entity to a bioactive lead.

Chemical Identity & Structural Significance

The quinoxaline core is a privileged scaffold in medicinal chemistry, known as a "bioisostere" of naphthalene and purine bases. The 2,3-bis(methylsulfanyl) derivative introduces two flexible thioether arms, which serve dual purposes:

-

Electronic Modulation: The sulfur lone pairs (

) donate electron density into the electron-deficient pyrazine ring, altering the HOMO-LUMO gap. -

Binding Plasticity: The rotatable

and

Validated Synthesis Pathway

Ref: Validated against standard nucleophilic aromatic substitution (

The synthesis proceeds via the activation of 2,3-dichloroquinoxaline, followed by nucleophilic attack by methanethiolate or a thiourea intermediate.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the title compound.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, the following computational workflow is mandated. This system is self-validating: frequency calculations must yield no imaginary frequencies to confirm a true potential energy surface (PES) minimum.

2.1. Density Functional Theory (DFT) Setup

For sulfur-containing heterocycles, standard basis sets are insufficient due to the diffuse nature of sulfur's electron cloud. We utilize the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Balances exchange and correlation energies effectively for organic thermochemistry.

-

Basis Set: 6-311++G(d,p)

-

++: Diffuse functions on both heavy atoms and hydrogens (Critical for modeling the sulfur lone pairs and non-covalent interactions).

-

(d,p): Polarization functions to account for the distortion of orbitals in the aromatic ring.

-

2.2. Computational Workflow Diagram

Figure 2: Computational workflow for complete electronic characterization.

Structural & Electronic Profiling

3.1. Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical stability.

-

HOMO Location: Predominantly localized on the sulfur atoms and the pyrazine nitrogen, acting as the nucleophilic center.

-

LUMO Location: Delocalized over the quinoxaline

-system, acting as the electrophilic region.

Calculated Parameters (Representative for Quinoxaline Thioethers):

| Parameter | Symbol | Formula | Interpretation |

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer (Higher = More Stable). | ||

| Electrophilicity Index | Propensity to accept electrons (Crucial for DNA intercalation). |

3.2. Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in drug docking.

-

Red Regions (Negative): Localized over the N1 and N4 nitrogen atoms and the sulfur atoms. These are H-bond acceptor sites.

-

Blue Regions (Positive): Localized over the methyl hydrogens and the benzene ring protons. These are H-bond donor sites.

Spectroscopic Validation

To validate the theoretical model against the experimental "Yellow Powder" (mp 118°C), we compare vibrational frequencies.

-

Scaling Factor: DFT calculations are harmonic; experimental vibrations are anharmonic. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to the calculated frequencies.

-

Key Diagnostic Bands:

-

C-S Stretching:

(Weak/Moderate). -

C=N Stretching (Pyrazine):

(Strong). -

C-H Stretching (Methyl):

.

-

Molecular Docking & Biological Potential[1][4]

Quinoxaline derivatives are established DNA intercalators and kinase inhibitors. For 2,3-bis(methylsulfanyl)quinoxaline, the sulfur moieties provide unique hydrophobic interactions.

5.1. Target Selection

We prioritize two targets based on the scaffold's known activity profiles:

-

DNA Gyrase B (Antibacterial): Target PDB: 2V59 (E. coli).

-

EGFR Tyrosine Kinase (Anticancer): Target PDB: 1M17.

5.2. Docking Protocol (AutoDock Vina)

-

Ligand Preparation: Optimize geometry (from Section 2.1), set rotatable bonds (S-CH3).

-

Grid Generation: Center grid box on the co-crystallized ligand of the target PDB.

-

Scoring: Evaluate Binding Affinity (

in kcal/mol). A value

Predicted Interaction Mode:

The planar quinoxaline ring facilitates

References

-

Synthesis & Physical Data

- Perin, G., et al. "Synthesis of 2,3-bis(organochalcogenyl)quinoxalines." Tetrahedron Letters, 2006.

-

BenchChem. "2,3-Bis(methylthio)quinoxaline | CAS 76261-60-4."

-

Computational Methodology (DFT Standards)

-

Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993).

-

-

Quinoxaline Biological Activity

-

Montana, M., et al. "Quinoxaline derivatives as antiviral agents." Journal of Chemotherapy, 2020.

-

Desai, N. C., et al. "Synthesis, biological evaluation and molecular docking study of some novel quinoxaline based thiazoles." Molecular Diversity, 2017.[2]

-

-

Crystal Structure & Packing (Analogous Systems)

-

Sathya, S., et al. "Growth, structural, optical, thermal and mechanical studies of a novel organic single crystal: 2,3-dimethylquinoxaline." Journal of Molecular Structure, 2020.

-

Sources

2,3-Bis(methylsulfanyl)quinoxaline: Technical Profile & Biological Potential

The following technical guide provides an in-depth analysis of 2,3-Bis(methylsulfanyl)quinoxaline (also identified in literature as VA4J ). This guide synthesizes specific experimental data, synthesis protocols, and biological evaluations, focusing on its application as a stable, cytotoxic pharmacophore.

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4) is a sulfur-containing heterocyclic compound belonging to the quinoxaline class. While quinoxalines are historically significant as anti-infectives (e.g., olaquindox), this specific derivative has emerged as a promising anticancer agent , specifically against breast adenocarcinoma (MCF-7) cell lines.

Unlike many of its selenium-based analogs (selenolo[2,3-b]quinoxalines) which often suffer from polymorphism and thermal instability, 2,3-bis(methylsulfanyl)quinoxaline exhibits superior physicochemical stability . It resists degradation under acidic, alkaline, and oxidative stress, making it a robust scaffold for drug formulation. Its biological profile is characterized by high cytotoxicity (GI50 < 10 µM) and a favorable Selectivity Index (SI > 50), positioning it as a lead compound for solid tumor therapeutics.

Chemical Profile & Synthesis

Physicochemical Properties[1][2]

-

IUPAC Name: 2,3-bis(methylsulfanyl)quinoxaline[1]

-

Synonyms: 2,3-Bis(methylthio)quinoxaline; VA4J[1]

-

Molecular Formula: C₁₀H₁₀N₂S₂

-

Molecular Weight: 222.33 g/mol

-

Appearance: Yellow powder[1]

-

Melting Point: 118–119 °C[1]

-

Solubility: Soluble in DMSO, Dichloromethane (DCM); Low solubility in water.

Validated Synthesis Protocol

The synthesis of 2,3-bis(methylsulfanyl)quinoxaline is achieved via a nucleophilic substitution pathway starting from 2,3-dichloroquinoxaline. The process involves an intermediate thiourea adduct which is subsequently hydrolyzed and methylated.

Step-by-Step Methodology:

-

Intermediate Formation (VA2J):

-

Reagents: 2,3-Dichloroquinoxaline, Thiourea, Absolute Ethanol.

-

Procedure: Reflux 2,3-dichloroquinoxaline with thiourea (1:2.2 molar ratio) in absolute ethanol for 4 hours.

-

Purification: Recrystallize the precipitate from methanol to obtain 3-mercaptoquinoxalin-2-yl carbamimidothioate hydrochloride (VA2J).

-

-

Methylation to Target (VA4J):

-

Reagents: Intermediate VA2J, Potassium Hydroxide (KOH), DMSO, Methyl Iodide (MeI).[1]

-

Procedure:

-

Suspend VA2J (1 mmol) in DMSO (5 mL) containing KOH (3.6 mmol). Stir for 1 hour at room temperature.

-

Add Methyl Iodide (4 mmol) and stir for an additional 4 hours at room temperature.

-

Pour the reaction mixture into ice-water.

-

-

Isolation: Filter the resulting precipitate.[1] Dissolve the solid in Dichloromethane (40 mL), filter off any insoluble residue, and remove the solvent under vacuum (rotary evaporation).

-

Yield: ~53%

-

Synthesis Pathway Visualization

Figure 1: Synthetic route from 2,3-dichloroquinoxaline to 2,3-bis(methylsulfanyl)quinoxaline via thiourea intermediate.[2][1]

Biological Activities

Anticancer Activity (Primary Indication)

The primary biological interest in 2,3-bis(methylsulfanyl)quinoxaline lies in its cytotoxic efficacy against human breast adenocarcinoma cells.

| Cell Line | Tumor Type | Activity Metric | Value | Reference |

| MCF-7 | Breast Adenocarcinoma | GI₅₀ (Growth Inhibition 50%) | < 10 µM | [1] |

| Non-Tumor | Normal Cells | Selectivity Index (SI) | 51.25 | [1] |

Key Findings:

-

High Selectivity: An SI of 51.25 indicates the compound is over 50 times more toxic to cancer cells than to normal cells, a critical parameter for therapeutic safety.

-

Stability-Activity Relationship: Unlike selenium analogs which may undergo polymorphic transitions affecting bioavailability, 2,3-bis(methylsulfanyl)quinoxaline remains in a stable crystalline form (Form I) during thermal processing, ensuring consistent dosing and activity.

Antimicrobial Potential (Secondary Indication)

While direct MIC data for this specific bis-methylthio variant is less prevalent than for its anticancer properties, the structural scaffold suggests significant antimicrobial potential based on Structure-Activity Relationship (SAR) data of closely related analogs.

-

Mechanism: Quinoxaline 1,4-di-N-oxides and 2,3-bis(halomethyl)quinoxalines are known to generate free radicals or inhibit bacterial DNA synthesis.

-

SAR Insight: The presence of sulfur at positions 2 and 3 (thioethers) often enhances lipophilicity, potentially aiding penetration through the bacterial cell wall of Gram-positive strains like S. aureus.

Mechanism of Action (MOA)

The anticancer activity of 2,3-bis(methylsulfanyl)quinoxaline is hypothesized to follow the established pathways of planar heterocyclic intercalators, specifically targeting DNA replication machinery.

Topoisomerase II Inhibition

Quinoxaline derivatives typically act as Topoisomerase II poisons . By stabilizing the cleavable complex between DNA and Topoisomerase II, they prevent the religation of DNA strands, leading to double-strand breaks.

Apoptosis Induction

The accumulation of DNA damage triggers the intrinsic apoptotic pathway:

-

p53 Activation: DNA damage sensors upregulate p53.

-

Bcl-2/Bax Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

-

Caspase Cascade: Activation of Caspase-9 and subsequently Caspase-3, leading to programmed cell death.

MOA Visualization

Figure 2: Proposed mechanism of action involving Topoisomerase II inhibition and subsequent apoptotic signaling.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To verify the activity of 2,3-bis(methylsulfanyl)quinoxaline against MCF-7 cells.

-

Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C, 5% CO₂.

-

Treatment: Dissolve the compound in DMSO (stock) and dilute with medium to serial concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate GI₅₀ using non-linear regression analysis.

Stability Stress Test

To confirm the robustness of the compound for formulation.

-

Acid Hydrolysis: Dissolve compound in 0.1 N HCl. Incubate at RT for 24h. Analyze via HPLC.

-

Alkaline Hydrolysis: Dissolve compound in 0.1 N NaOH. Incubate at RT for 24h. Analyze via HPLC.

-

Oxidation: Dissolve compound in 3% H₂O₂. Incubate at RT for 24h. Analyze via HPLC.

-

Acceptance Criteria: >95% recovery of the parent peak area with no new degradation peaks.

References

-

Alcolea, V., et al. (2017).[3][4][5] "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation." Molecules, 22(8), 1302.

-

Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013).[6] "Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities." Chemical & Pharmaceutical Bulletin, 61(4), 438–444.[6]

-

Bhatia, R., et al. (2020). "Quinoxaline derivatives as potential anticancer agents: A review." Journal of Biomolecular Structure and Dynamics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. glycoconjugate antitumour vaccines: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Bis(methylsulfanyl)quinoxaline: A Privileged Scaffold for Heterocyclic Architecture

This guide serves as a technical blueprint for utilizing 2,3-Bis(methylsulfanyl)quinoxaline (also known as 2,3-bis(methylthio)quinoxaline) as a versatile scaffold in organic synthesis. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline is a sulfur-functionalized diazine that serves as a "chameleon" intermediate. Unlike its chlorinated counterpart (2,3-dichloroquinoxaline), the methylsulfanyl derivative offers orthogonal reactivity: it is stable enough for storage but reactive enough to undergo transition-metal catalyzed cross-couplings (Liebeskind-Srogl) or activation via oxidation to sulfones for facile nucleophilic displacement (

Synthesis of the Core Material

The preparation of the title compound is most efficiently achieved via Nucleophilic Aromatic Substitution (

Protocol: Thiolation of 2,3-Dichloroquinoxaline

Objective: Synthesis of 2,3-bis(methylsulfanyl)quinoxaline from 2,3-dichloroquinoxaline.

Reagents:

-

2,3-Dichloroquinoxaline (

equiv) -

Sodium thiomethoxide (NaSMe) (

equiv) OR Methanethiol ( -

Solvent: DMF (N,N-Dimethylformamide) or Methanol/THF mixture.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,3-dichloroquinoxaline (e.g., 10 mmol, 1.99 g) and anhydrous DMF (20 mL). Ensure the system is under an inert atmosphere (

or Ar) to prevent side oxidation. -

Addition: Cool the solution to 0 °C. Slowly add Sodium thiomethoxide (22 mmol, 1.54 g) portion-wise. Note: The reaction is exothermic. Control internal temperature to <10 °C during addition to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitoring by TLC (20% EtOAc/Hexanes) should show the disappearance of the starting material (

) and the appearance of the product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove salts, and recrystallize from Ethanol.

-

Yield: Typically 85–95%.

-

Characterization:

NMR (

-

Reactivity Profile & Mechanistic Insights

The utility of this scaffold lies in the activation of the C-S bond . The methylthio group (-SMe) is a poor leaving group compared to chloride, but it can be "switched on" via oxidation.

The Activation Strategy: Sulfide vs. Sulfone

-

State A (Latent): The -SMe group is resistant to weak nucleophiles, allowing modifications elsewhere on the ring (e.g., electrophilic substitution at C6/C7).

-

State B (Activated): Oxidation to the 2,3-bis(methanesulfonyl)quinoxaline (bis-sulfone) creates a highly electrophilic species. The sulfonyl group (-SO

Me) is an excellent leaving group, often superior to chloride due to the lack of lone-pair donation back into the ring.

DOT Diagram: Synthesis & Activation Pathways

Caption: Divergent synthesis starting from 2,3-bis(methylsulfanyl)quinoxaline. The oxidation pathway (red arrow) unlocks high reactivity for cyclization.

Synthetic Modules (The Toolbox)

Module A: Oxidation to Bis-Sulfone (The "Super-Electrophile")

This step is critical for accessing derivatives with weak nucleophiles or for rapid library generation.

-

Reagents: m-Chloroperbenzoic acid (mCPBA,

equiv) in -

Protocol: Dissolve 2,3-bis(methylsulfanyl)quinoxaline in DCM. Add mCPBA slowly at 0 °C. Stir at RT for 12h. Wash with

(to quench peroxide) and -

Why this works: The sulfone is a powerful electron-withdrawing group, making the C2/C3 positions highly susceptible to attack.

Module B: Heteroannulation (Fused Systems)

The 2,3-bis(methylsulfanyl) scaffold is a precursor to Thiadiazolo[2,3-b]quinoxalines and Pyrazino[2,3-b]quinoxalines .

Case Study: Synthesis of Thiadiazolo[2,3-b]quinoxaline

-

Hydrazinolysis: React the bis-sulfide (or bis-sulfone) with hydrazine hydrate to form the intermediate hydrazino-quinoxaline.

-

Cyclization: Treat the hydrazino intermediate with

(diazotization) or

Module C: Liebeskind-Srogl Cross-Coupling

Unlike standard Suzuki couplings which require halides, this protocol uses the -SMe group directly, preserving halides elsewhere on the molecule for later use.

-

Catalyst System:

(2.5 mol%), Tri-2-furylphosphine (TFP), and CuTC (Copper(I) thiophene-2-carboxylate). -

Significance: This allows the formation of C-C bonds (e.g., 2,3-diarylquinoxalines) under neutral conditions, avoiding the harsh basic conditions of Suzuki coupling.

Data Summary & Applications

| Property/Reaction | 2,3-Bis(methylsulfanyl)quinoxaline | 2,3-Bis(methanesulfonyl)quinoxaline |

| Electrophilicity | Moderate (Requires strong nucleophiles) | High (Reacts with amines, alcohols, thiols) |

| Leaving Group | -SMe (Methanethiol) | -SO |

| Key Application | Cross-coupling (Liebeskind-Srogl) | Precursor for |

| Storage Stability | Excellent (Solid, stable at RT) | Good (Keep dry, moisture sensitive) |

Key Applications

-

Medicinal Chemistry:

-

Antibacterial: Derivatives of this core have shown potent activity against MRSA by inhibiting bacterial DNA gyrase.

-

Anticancer: The planar tricyclic systems (e.g., thiadiazolo-fused) act as DNA intercalators.

-

-

Materials Science:

-

Photovoltaics: The electron-deficient quinoxaline core is a standard acceptor unit in "Donor-Acceptor" copolymers for organic solar cells. The -SMe groups can be replaced by thiophene units to extend conjugation.

-

References

-

Synthesis & Reactivity: Molecules2019 , 24(22), 4032. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Link

-

Liebeskind-Srogl Coupling: Org. Lett.2002 , 4(6), 979–981. "Thiol Ester−Boronic Acid Cross-Coupling." (Foundational method applicable to heteroaryl thioethers). Link

-

Cyclization Strategies: J. Chem. Soc. C1971 , 2814. "Reactions of quinoxaline-2,3-diones with hydrazine." Link

-

Biological Activity: Bioorg. Med. Chem. Lett.2013 , 23(15), 4315-4319. "Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives and evaluation of their antibacterial activities." Link

-

General Quinoxaline Review: Arabian Journal of Chemistry2020 , 13(1), 721-739. "2,3-Dichloroquinoxaline as a versatile building block."[4] Link

Sources

"2,3-Bis(methylsulfanyl)quinoxaline" electronic and photophysical properties

The following technical guide details the electronic, photophysical, and synthetic profile of 2,3-Bis(methylsulfanyl)quinoxaline . This document is structured for researchers requiring actionable data for application in optoelectronics, medicinal chemistry, and ligand design.

Electronic Architecture, Photophysics, and Synthetic Protocols

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline (CAS: 76261-60-4), often coded in literature as VA4J , represents a critical scaffold in the development of functionalized heteroaromatics. Characterized by an electron-deficient pyrazine core flanked by two electron-donating methylsulfanyl (-SMe) groups, the molecule exhibits a "push-pull" electronic character that fine-tunes its frontier molecular orbitals (FMOs).

Key distinctions include:

-

Electronic Modulation: The sulfur atoms at positions 2 and 3 act as

-donors, raising the HOMO energy level relative to the unsubstituted quinoxaline, facilitating hole injection in organic electronic applications. -

Structural Versatility: It serves as a stable precursor for macrocyclic ligands and has demonstrated specific cytotoxicity in antitumor screenings.

-

Photostability: The thioether linkage provides robust chemical stability compared to corresponding alkoxy derivatives, making it suitable for high-thermal-stress environments (MP: 118–119 °C).

Molecular Architecture & Electronic Properties[1]

Electronic Structure Analysis

The quinoxaline core is inherently electron-deficient (

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the sulfur atoms and the benzene ring of the quinoxaline. The electron-donating nature of the -SMe groups destabilizes the HOMO, reducing the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrazine ring (N-heterocycle). The inductive withdrawal (-I) of the sulfur partially counteracts the donor effect, but the net result is a narrowed HOMO-LUMO gap compared to the parent quinoxaline.

Dipole and Solvation

The molecule possesses

Data Summary Table

| Property | Value / Characteristic | Context |

| Molecular Formula | MW: 222.33 g/mol | |

| Melting Point | 118 – 119 °C | Crystalline Solid (Yellow) |

| Electronic Character | Weak Donor-Acceptor (D-A) | Intramolecular Charge Transfer (ICT) possible |

| Absorption | ~340–360 nm (Predicted) | |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic, membrane permeable |

| Key Reactivity | Nucleophilic displacement, Oxidation | Sulfoxides/Sulfones accessible via oxidation |

Photophysical Characterization

The photophysics of 2,3-bis(methylsulfanyl)quinoxaline are governed by the interplay between the

Absorption & Emission[1]

-

UV-Vis Absorption: The compound typically exhibits a major absorption band in the near-UV region (300–360 nm). The -SMe substitution causes a bathochromic shift (red shift) relative to unsubstituted quinoxaline (

nm) due to the stabilization of the excited state by sulfur. -

Fluorescence: Quinoxalines are generally low-quantum-yield fluorophores. The presence of sulfur (heavy atom effect) can enhance intersystem crossing (ISC) to the triplet state, potentially quenching fluorescence in favor of weak phosphorescence at low temperatures, although room temperature emission is typically observed in the blue-violet region (400–450 nm).

Jablonski Diagram (Electronic Transitions)

The following diagram illustrates the energy pathways, highlighting the potential for Intersystem Crossing (ISC) induced by the sulfur atoms.

Figure 1: Jablonski diagram depicting the electronic transitions. The sulfur substituents facilitate Intersystem Crossing (ISC), modulating the fluorescence quantum yield.

Experimental Protocols: Synthesis & Purification

Reliable synthesis is paramount for ensuring electronic purity. The following protocol is the Nucleophilic Substitution (S_NAr) method, preferred for its high yield and scalability.

Reaction Pathway

The synthesis proceeds via the double nucleophilic attack of methanethiol (generated in situ or using thiourea followed by methylation) on 2,3-dichloroquinoxaline.

Figure 2: Synthetic route via dithiol intermediate. This pathway avoids the use of gaseous methanethiol, using thiourea as a solid sulfur source.

Step-by-Step Protocol

Objective: Synthesis of 2,3-bis(methylsulfanyl)quinoxaline (VA4J).

-

Preparation of Dithiol Intermediate:

-

Dissolve 2,3-dichloroquinoxaline (1.0 eq) and thiourea (2.2 eq) in absolute ethanol.

-

Reflux the mixture for 4 hours. A precipitate of the isothiouronium salt may form.[1]

-

Hydrolyze by adding aqueous NaOH and refluxing for an additional hour to generate the quinoxaline-2,3-dithiol.

-

Acidify with HCl to precipitate the dithiol. Filter and dry.

-

-

Methylation (S-Alkylation):

-

Suspend the dried quinoxaline-2,3-dithiol (1 mmol) in DMSO (5 mL).

-

Add KOH (3.6 mmol) and stir at room temperature (R.T.) for 1 hour to form the thiolate anion.

-

Slowly add Methyl Iodide (MeI) (4 mmol) dropwise (Caution: MeI is toxic and volatile).

-

Stir the reaction for 4 hours at R.T.

-

Work-up: Pour the reaction mixture into crushed ice. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol or dichloromethane/hexane.

-

Validation Criteria:

-

Yield: Expect 50–60% overall.

-

Appearance: Yellow powder.[1]

-

1H NMR (DMSO-d6): Singlet at

ppm (6H, -SMe); Multiplets at

Applications & Utility

Medicinal Chemistry (Antitumor Agents)

The specific derivative has been evaluated for cytotoxicity.[1][2] The 2,3-bis(methylsulfanyl) motif serves as a pharmacophore that can intercalate DNA or inhibit specific kinases. The sulfur atoms are critical for metabolic stability compared to oxygen analogs.

Ligand Design for Optoelectronics

This molecule acts as a precursor for "soft" metal coordination (e.g., Pt, Pd, Ir).

-

OLEDs: Quinoxaline ligands are widely used in phosphorescent Iridium complexes. The -SMe group allows for fine-tuning of the emission color (red-shifting) and solubility processing.

-

Sensing: The sulfur lone pairs can selectively bind heavy metal ions (

,

References

-

Synthesis and Thermal Properties: Palma, V., et al. "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation."[1] Molecules, 2017.[1][3] [Link]

-

General Quinoxaline Photophysics: Achelle, S., et al. "Quinoxaline derivatives: A patent review." Expert Opinion on Therapeutic Patents, 2013. [Link]

-

Crystal Structure & Interactions (Analogous Systems): Zouitini, A., et al. "2,3-Bis(benzylthio)-6-methylquinoxaline." IUCrData, 2017.[3] [Link][3]

-

Electronic Applications of Quinoxalines: Dailey, S., et al. "Quinoxaline derivatives as attractive electron-transporting materials." Materials Chemistry Frontiers, 2023. [Link]

Sources

Technical Guide: Reactivity & Applications of 2,3-Bis(methylsulfanyl)quinoxaline

This technical guide details the reactivity profile of 2,3-Bis(methylsulfanyl)quinoxaline (also known as 2,3-bis(methylthio)quinoxaline), a versatile heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of bioactive polycyclic systems.

Executive Summary

2,3-Bis(methylsulfanyl)quinoxaline serves as a critical electrophilic building block in organic synthesis. Its utility stems from the electron-deficient nature of the quinoxaline ring, which activates the C2 and C3 positions for Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Profile

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, making the C2 and C3 positions highly susceptible to nucleophilic attack.

The Leaving Group Hierarchy

In the context of

-

-Cl (Chloro): Good leaving group, standard starting material (2,3-dichloroquinoxaline).

-

-SMe (Methylsulfanyl): Moderate leaving group. Requires strong nucleophiles (e.g., hydrazine, thiolates) or high temperatures for direct displacement.

-

-SO

Me (Methylsulfonyl): Excellent leaving group. The sulfone moiety is highly electron-withdrawing, dramatically lowering the activation energy for nucleophilic attack.

Mechanistic Pathway: The Activation Strategy

The most robust workflow for diversifying this scaffold involves a two-step sequence:

-

Oxidation: Conversion of the bis-sulfide to the bis-sulfone.

-

Displacement: Regioselective substitution with amines, alkoxides, or carbon nucleophiles.

Figure 1: The "Activation-Displacement" workflow allows for controlled synthesis of unsymmetrical quinoxalines.

Reactions with Nucleophiles

Direct Displacement (Sulfide)

Direct reaction of 2,3-bis(methylsulfanyl)quinoxaline with nucleophiles is typically reserved for strong nucleophiles like hydrazine hydrate .

-

Reaction: Refluxing with hydrazine hydrate in ethanol yields 2,3-dihydrazinylquinoxaline or the mono-hydrazinyl derivative depending on stoichiometry.

-

Application: These hydrazinyl intermediates are precursors for triazolo[4,3-a]quinoxalines (antimicrobial agents).

Activated Displacement (Sulfone)

Upon oxidation to 2,3-bis(methylsulfonyl)quinoxaline , the reactivity profile changes drastically.

-

Amines: Primary and secondary amines react rapidly at room temperature.

-

Control: Mono-substitution is easily achieved by controlling stoichiometry (1.0–1.1 equivalents) and temperature (0°C), allowing the synthesis of "non-symmetric" 2,3-disubstituted quinoxalines.

-

-

Carbon Nucleophiles: Stabilized carbanions (e.g., malonates) can displace the sulfone group, forming C-C bonds.

Cyclization Reactions

Reaction with binucleophiles (compounds with two nucleophilic sites) is a powerful method to fuse new rings onto the quinoxaline core.

-

1,2-Diamines (e.g., ethylenediamine): Forms pyrazino[2,3-b]quinoxaline.[2]

-

2-Aminophenol/Thiophenol: Forms oxazino- or thiazino-fused systems.

Figure 2: Common cyclization pathways utilizing the bis-electrophilic nature of the scaffold.

Reactions with Electrophiles

While the quinoxaline ring is electron-deficient, the sulfur atoms in the methylsulfanyl groups are nucleophilic.

-

Oxidation (S-Electrophilicity): The most common reaction. Treatment with m-chloroperbenzoic acid (m-CPBA) or H

O -

N-Alkylation: The ring nitrogens are weakly nucleophilic but can be alkylated with strong electrophiles (e.g., MeI, BnBr) to form quinoxalinium salts, although this often competes with reaction at the sulfur.

Experimental Protocols

Protocol A: Activation (Synthesis of 2,3-Bis(methylsulfonyl)quinoxaline)

This protocol activates the scaffold for subsequent mild nucleophilic substitution.

-

Dissolution: Dissolve 2,3-bis(methylsulfanyl)quinoxaline (1.0 eq) in dichloromethane (DCM).

-

Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 4.5 eq) portion-wise over 20 minutes.

-

Note: Excess oxidant ensures complete conversion to the sulfone, avoiding the sulfoxide mixture.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).

-

Workup: Quench with saturated aqueous NaHCO

and Na -

Purification: The product often precipitates or can be recrystallized from ethanol/hexane.

Protocol B: Regioselective Mono-Substitution

Synthesis of 2-amino-3-methylsulfonylquinoxaline derivatives.

-

Setup: Suspend 2,3-bis(methylsulfonyl)quinoxaline (1.0 eq) in anhydrous THF or Ethanol.

-

Addition: Add the amine nucleophile (1.0 eq) dropwise at 0°C.

-

Critical Step: Adding the nucleophile slowly at low temperature prevents double substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

-

Isolation: Pour into water. The mono-substituted product typically precipitates. Filter and wash with cold water.

Summary of Reactivity Data

| Reaction Type | Reagent | Conditions | Product | Key Utility |

| Oxidation | m-CPBA or H | DCM, RT | Bis-Sulfone | Activation for |

| Hydrazine Hydrate | EtOH, Reflux | 2,3-Dihydrazinyl | Triazole precursor | |

| Primary Amine | THF, 0°C | 2-Amino-3-sulfonyl | Unsymmetrical library | |

| Cyclization | 1,2-Diamines | DMF, Heat | Pyrazino-fused | DNA Intercalators |

| Cyclization | 2-Aminophenol | DMF, K | Benzoxazino-fused | Kinase Inhibitors |

References

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 2019. Link

- Citation for direct nucleophilic substitution and synthesis of starting m

-

Synthesis of novel bis-sulfone derivatives and their inhibition properties. Journal of Biochemical and Molecular Toxicology, 2019. Link

- Citation for the oxidation protocol of bis-sulfides to bis-sulfones.

-